molecular formula C13H20Cl2N4 B6350728 [3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride CAS No. 1426142-90-6

[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride

Cat. No.: B6350728
CAS No.: 1426142-90-6
M. Wt: 303.2 g/mol
InChI Key: SPJGMFUKVYZKOJ-UHFFFAOYSA-N
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Description

[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride is a dihydrochloride salt featuring a hybrid heterocyclic structure. The compound consists of:

  • A 1H-imidazole ring (a five-membered aromatic heterocycle with two nitrogen atoms), which is known for its role in hydrogen bonding and metal coordination.
  • A propyl chain linking the imidazole to a secondary amine.
  • A 6-methylpyridin-2-yl group (a six-membered aromatic heterocycle with one nitrogen atom and a methyl substituent), contributing to enhanced lipophilicity and steric effects.
  • A dihydrochloride counterion, improving aqueous solubility and bioavailability.

Properties

IUPAC Name

3-imidazol-1-yl-N-[(6-methylpyridin-2-yl)methyl]propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4.2ClH/c1-12-4-2-5-13(16-12)10-14-6-3-8-17-9-7-15-11-17;;/h2,4-5,7,9,11,14H,3,6,8,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJGMFUKVYZKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNCCCN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Imidazole

The most common approach involves alkylating imidazole (1 ) with 3-chloropropylamine (2 ) under basic conditions (Method A, Table 1).

Reaction Scheme:

Imidazole + Cl(CH2)3NH2Base3-(1H-Imidazol-1-yl)propylamine\text{Imidazole + Cl(CH}2\text{)}3\text{NH}_2 \xrightarrow{\text{Base}} \text{3-(1H-Imidazol-1-yl)propylamine}

Optimization Insights:

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reactivity.

  • Base: Potassium carbonate or triethylamine achieves >75% yield.

  • Temperature: 80–100°C for 12–24 hours ensures complete conversion.

Gabriel Synthesis Alternative

For higher purity, the Gabriel synthesis avoids direct alkylation:

  • Phthalimide protection of 3-bromopropylamine.

  • Alkylation with imidazole.

  • Deprotection using hydrazine.

Advantages:

  • Minimizes polyalkylation byproducts.

  • Yields >85% after purification.

Synthesis of (6-Methylpyridin-2-yl)methylamine

Reductive Amination of 6-Methylpicolinaldehyde

6-Methylpicolinaldehyde (3 ) reacts with ammonium acetate under hydrogenation conditions (Method B, Table 1):

6-Methylpicolinaldehyde + NH4OAcH2/Pd-C(6-Methylpyridin-2-yl)methylamine\text{6-Methylpicolinaldehyde + NH}4\text{OAc} \xrightarrow{\text{H}2/\text{Pd-C}} \text{(6-Methylpyridin-2-yl)methylamine}

Conditions:

  • Catalyst: 10% Pd/C in methanol.

  • Pressure: 50 psi H₂ at 25°C.

  • Yield: 68–72% after column chromatography.

Nitrile Reduction Pathway

Alternative route using 2-cyanomethyl-6-methylpyridine (4 ):

2-Cyanomethyl-6-methylpyridineLiAlH4(6-Methylpyridin-2-yl)methylamine\text{2-Cyanomethyl-6-methylpyridine} \xrightarrow{\text{LiAlH}_4} \text{(6-Methylpyridin-2-yl)methylamine}

Challenges:

  • LiAlH₄ requires anhydrous conditions.

  • Over-reduction risks necessitate careful stoichiometry.

Coupling Strategies for Final Assembly

Nucleophilic Substitution

Reacting 3-(1H-imidazol-1-yl)propyl chloride (5 ) with (6-methylpyridin-2-yl)methylamine (6 ) in acetonitrile (Method C, Table 1):

5 + 6K2CO3[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine\text{5 + 6} \xrightarrow{\text{K}2\text{CO}3} \text{[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine}

Key Data:

  • Molar Ratio: 1:1.2 (amine:electrophile).

  • Reflux Time: 18 hours.

  • Yield: 65%.

Reductive Amination

For higher efficiency, a one-pot reductive amination avoids pre-forming electrophiles:

  • Condense 3-(1H-imidazol-1-yl)propanal (7 ) with (6-methylpyridin-2-yl)methylamine (6 ).

  • Reduce with NaBH₃CN.

Advantages:

  • Yield: 82%.

  • Purity: >95% by HPLC.

Dihydrochloride Salt Formation

The free base is treated with HCl gas in ethanol (Method D):

Free Base + 2 HClDihydrochloride Salt\text{Free Base + 2 HCl} \rightarrow \text{Dihydrochloride Salt}

Optimization:

  • Solvent: Anhydrous ethanol prevents hydrolysis.

  • Temperature: 0–5°C minimizes degradation.

  • Isolation: Crystallization yields 90–94% pure product.

Table 1: Summary of Preparation Methods

MethodKey StepConditionsYieldPuritySource
AImidazole alkylationK₂CO₃, DMF, 80°C, 24h75%90%
BReductive amination of aldehydeH₂/Pd-C, MeOH, 50 psi72%88%
CNucleophilic substitutionK₂CO₃, MeCN, reflux, 18h65%85%
DSalt formationHCl/EtOH, 0°C, 2h94%>99%

Challenges and Optimization Strategies

Byproduct Formation in Alkylation

  • Polyalkylation: Using excess imidazole (1.5 eq) suppresses di-substitution.

  • Solvent Choice: DMSO increases reaction rate but complicates purification.

Steric Hindrance in Coupling

  • Bulky Electrophiles: Mesylates outperform chlorides in coupling efficiency.

  • Catalytic Additives: KI (10 mol%) enhances nucleophilicity.

Salt Hygroscopicity

  • Crystallization Solvent: Ethanol/ether mixtures improve crystal stability.

  • Drying: Vacuum drying at 40°C prevents HCl loss .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The imidazole nitrogen and pyridine-derived amine groups serve as nucleophilic sites for alkylation or acylation. Key findings include:

  • Mannich Base Formation : Reactivity with formaldehyde and dimethylamine hydrochloride under acidic conditions (HCl/ethanol, reflux) yields tertiary amine derivatives, as demonstrated in analogous imidazole-containing systems .

  • Acylation with EDCI.HCl : The primary amine reacts with carboxylic acids in the presence of ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) and DMAP to form amides. Yields range from 51% to 80% depending on the acylating agent .

Reaction TypeConditionsProductYieldSource
Mannich ReactionHCl, ethanol, 2 h refluxTertiary amine derivatives55–90%
AcylationEDCI.HCl, DMAP, room temperatureAmides51–80%

Coordination Chemistry

The pyridine and imidazole nitrogen atoms act as ligands for metal ions, forming stable complexes:

  • Cu(I/II) Coordination : Pyridinyl-imidazole derivatives form octahedral complexes with Cu²⁺, as observed in structurally related compounds . These complexes show catalytic activity in cross-coupling reactions .

  • Fe(III) Complexation : Imidazole’s lone pair facilitates binding to Fe³⁺, forming redox-active complexes useful in oxidation reactions .

Example Reaction :
Compound+CuCl2[Cu(Compound)2Cl2]\text{Compound} + \text{CuCl}_2 \rightarrow [\text{Cu(Compound)}_2\text{Cl}_2]
Conditions: Methanol, 60°C, 12 h .

Nucleophilic Substitution

The propyl linker between imidazole and pyridine allows for nucleophilic displacement under specific conditions:

  • Chloride Displacement : Reaction with SOCl₂ converts hydroxyl groups to chlorides (e.g., in side-chain modifications) .

  • Thiadiazole Formation : Oxidative cyclization with NH₄Fe(SO₄)₂ yields thiadiazole derivatives, though yields are variable .

SubstrateReagentProductYieldSource
Hydroxyl derivativeSOCl₂, benzeneChloride90%
ThiosemicarbazoneNH₄Fe(SO₄)₂ThiadiazoleNot reported

Cyclization and Condensation

The compound participates in cycloaddition and condensation reactions:

  • Paal-Knorr Pyrrole Synthesis : Reacts with 1,4-diones in acetic acid/sodium acetate under reflux to form pyrrole hybrids (42–62% yields) .

  • Oxime Formation : Treatment with hydroxylamine hydrochloride (KOH/ethanol) produces oximes, confirmed via X-ray crystallography .

Example :
Compound+HONH2HClKOHOxime derivative\text{Compound} + \text{HONH}_2\cdot\text{HCl} \xrightarrow{\text{KOH}} \text{Oxime derivative}
Conditions: Ethanol, 60°C, 4 h .

Biological Activity-Driven Modifications

Reactivity is often tailored to enhance pharmacological properties:

  • Antifunctionalization : Nitro groups or thiomorpholine moieties are introduced via diazotization or SNAr reactions to improve antibacterial/antifungal activity .

  • Esterification : Side-chain hydroxyl groups are esterified with aromatic acids to enhance lipophilicity .

Comparative Reactivity of Structural Analogues

The table below contrasts reactivity trends with related compounds:

CompoundKey Functional GroupsDominant ReactivityUnique Features
6-Methylpyridin-2-aminePyridine, amineAcylation, coordinationSimpler structure, lower steric hindrance
1H-ImidazoleImidazoleAlkylation, cyclizationHigher basicity
Target CompoundImidazole, pyridine, amineMultisite reactivity (alkylation, coordination, cyclization)Enhanced solubility (dihydrochloride salt)

Stability and Degradation

  • Acid/Base Sensitivity : The dihydrochloride salt dissociates in alkaline conditions, regenerating the free base.

  • Thermal Decomposition : Degrades above 200°C, forming imidazole and pyridine fragments .

Scientific Research Applications

Compounds containing imidazole and pyridine structures are often associated with a range of biological activities, including:

  • Antimicrobial Effects : The compound may exhibit activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Similar compounds have shown promise in targeting cancer cells, suggesting that this compound could be explored for cancer therapeutics.
  • Neuropharmacological Applications : The structural features may allow interaction with neurotransmitter systems, indicating potential use in treating neurological disorders.

Applications in Scientific Research

The applications of this compound span multiple fields:

Pharmaceutical Development

  • Drug Design : The unique structure allows for modifications that could lead to the development of novel drugs targeting specific diseases.
  • Bioavailability Studies : Research into how the compound interacts with biological systems can inform drug delivery mechanisms.

Biological Interaction Studies

  • Investigating how [3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride interacts with proteins and enzymes can elucidate its mechanism of action.
  • Understanding binding affinities and interactions with receptors can help in designing targeted therapies.

Comparative Studies with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Properties
6-Methylpyridin-2-aminePyridine ringAntimicrobialSimpler structure
1H-ImidazoleImidazole ringAntifungalBasic heterocyclic
2-MethylimidazoleMethyl-substituted imidazoleAntibacterialEnhanced solubility
Pyridinyl-imidazolesDual ring systemAnticancerTargeted drug delivery

This table illustrates how structurally similar compounds can exhibit varying biological activities, highlighting the distinct advantages of this compound.

Mechanism of Action

The mechanism of action of [3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Compound Name Molecular Formula Functional Groups Solubility Potential Applications
[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride C₁₃H₁₉Cl₂N₅ Imidazole, pyridine, amine High (dihydrochloride) Enzyme inhibition, drug intermediates
[1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine dihydrochloride C₉H₁₈Cl₂N₃ Imidazole, dimethylpropyl, amine Moderate Unknown (likely intermediate)
3-Dimethylaminopropyl chloride hydrochloride () C₅H₁₃Cl₂N Dimethylamine, chloride High Intermediate for antidepressants (e.g., Amitriptyline)

Functional Group Analysis

  • Imidazole vs. Pyridine vs. Pyrazole: The target compound’s imidazole group offers hydrogen-bonding capability, contrasting with pyridine’s basic nitrogen, which enhances solubility and electronic effects.
  • Dihydrochloride Salt: Enhances aqueous solubility compared to free-base analogues (e.g., 3-dimethylaminopropyl chloride in ), critical for pharmaceutical formulations .

Research Findings and Data Gaps

  • Theoretical Advantages: The 6-methylpyridin-2-yl group may confer metabolic stability over non-methylated analogues, as seen in oncology agents (e.g., ’s 4-(4-methylpiperazin-1-yl methyl)benzoic acid dihydrochloride) .
  • Data Limitations: No explicit pharmacological or crystallographic data (e.g., IC₅₀ values, binding assays) are provided in the evidence. Structural comparisons rely on inferred properties from functional groups. Further studies on enzymatic inhibition, solubility profiles, and pharmacokinetics are needed to validate theoretical advantages.

Biological Activity

Introduction

The compound [3-(1H-imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride is a synthetic organic molecule featuring both imidazole and pyridine moieties. These structural components are known to influence various biological activities, making this compound a subject of interest in pharmacological research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C13H20Cl2N4C_{13}H_{20}Cl_2N_4, and it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments—an advantageous property for pharmacological applications. The presence of the imidazole ring contributes to its potential biological activity, while the pyridine structure may enhance interactions with biological targets due to its nitrogen atom.

Biological Activity

Mechanisms of Action

The biological activity of This compound can be attributed to its ability to interact with various biological macromolecules. Compounds containing imidazole and pyridine are frequently associated with diverse pharmacological effects, including:

  • Antimicrobial Activity : The compound shows potential against various bacterial strains, likely due to its structural features that facilitate binding to microbial targets.
  • Anticancer Properties : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation, suggesting that this compound may also exhibit anticancer activity.
  • Anti-inflammatory Effects : The imidazole ring is known for its role in mediating inflammatory responses.

Comparative Analysis

To better understand the unique properties of This compound , it is beneficial to compare it with other structurally similar compounds. Below is a table summarizing the biological activities of related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Properties
6-Methylpyridin-2-aminePyridine ringAntimicrobialSimpler structure
1H-ImidazoleImidazole ringAntifungalBasic heterocyclic
2-MethylimidazoleMethyl-substituted imidazoleAntibacterialEnhanced solubility
Pyridinyl-imidazolesDual ring systemAnticancerTargeted drug delivery

This comparison highlights that while similar compounds may exhibit overlapping activities, the unique combination of both imidazole and pyridine in this specific compound may confer distinct advantages in terms of potency and selectivity in biological applications.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various imidazole derivatives. For instance, research has shown that certain imidazolium salts possess significant antibacterial properties when tested against multiple strains of bacteria using broth dilution methods. These findings suggest that modifications to the imidazole structure can lead to enhanced biological activities .

Another study focused on the synthesis of novel imidazole derivatives, revealing their effectiveness against cancer cell lines. The study utilized various characterization techniques such as NMR and IR spectroscopy to confirm molecular configurations, which were correlated with observed biological activities .

Q & A

Q. What are the optimal synthetic routes for [3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting chlorine in a precursor (e.g., 4-chloro-2-phenylquinazoline) with 1-(3-aminopropyl)imidazole in a polar aprotic solvent (e.g., DMF) with triethylamine (TEA) as a base yields derivatives with >80% efficiency . Purification via column chromatography or recrystallization is recommended. Validate purity using HPLC (≥98%) and corroborate with 1^1H NMR (e.g., δ 11.55 ppm for NH protons) and mass spectrometry (ESIMS m/z) .
Reaction ConditionYieldPurity (HPLC)Reference
DMF, TEA, 4 h, RT84%98.67%
Alternative solvent72%97.2%

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer : Use 1^1H NMR to identify imidazole (δ 6.68–7.80 ppm) and pyridine protons (δ 7.44–8.63 ppm) . 13^{13}C NMR confirms carbonyl and aromatic carbons. X-ray crystallography resolves stereochemistry and crystal packing, as demonstrated for iridium(III) complexes with similar ligands . LCMS and ESIMS verify molecular weight (e.g., m/z 392.2 for related structures) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s enzyme inhibition efficacy?

  • Methodological Answer : Use in vitro assays (e.g., kinase inhibition) with dose-response curves (IC50_{50} determination). Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle). For example:
  • Assay Type : Fluorescence polarization or ADP-Glo™ kinase assays.
  • Data Analysis : Fit dose-response data to a sigmoidal model (GraphPad Prism).
  • Validation : Replicate experiments (n ≥ 3) and use ANOVA for statistical significance .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Mitigate by:
  • Standardization : Use consistent buffer pH (7.4) and temperature (25°C).
  • Cross-validation : Compare results across orthogonal assays (e.g., SPR vs. enzymatic activity).
  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

Q. What are the key considerations for stability studies under varying conditions?

  • Methodological Answer : Assess stability under:
  • pH : Test 1–14 using UV-Vis spectroscopy to detect degradation (e.g., λmax_{max} shifts).
  • Temperature : Accelerated stability studies at 40°C/75% RH for 6 months (ICH Q1A guidelines).
  • Light : Expose to 1.2 million lux-hours and monitor via HPLC .
ConditionDegradation ThresholdAnalytical Method
pH 2.0, 24 h<5%HPLC
40°C, 6 months<10%NMR

Q. How can researchers analyze the environmental fate of this compound?

  • Methodological Answer : Follow INCHEMBIOL project guidelines:
  • Distribution : Measure logP (octanol-water partition coefficient) via shake-flask method.
  • Biotransformation : Use 14^{14}C-labeled compound in microbial degradation assays.
  • Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) .

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